Tazeprofen

Description

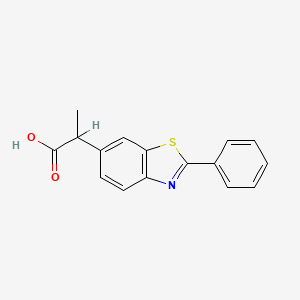

Structure

3D Structure

Properties

CAS No. |

85702-89-2 |

|---|---|

Molecular Formula |

C16H13NO2S |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-benzothiazol-6-yl)propanoic acid |

InChI |

InChI=1S/C16H13NO2S/c1-10(16(18)19)12-7-8-13-14(9-12)20-15(17-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |

InChI Key |

DPRKTNKWAXPYNW-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Resolution

A foundational method for arylpropionic acids involves Friedel-Crafts acylation to install the aryl group, followed by kinetic resolution. For example, naproxen synthesis begins with 2-methoxynaphthalene, which undergoes acylation with propionyl chloride in the presence of Lewis acids like aluminum chloride.

Hypothetical Pathway for this compound :

- Acylation : React 4-alkylbenzene with propionyl chloride under AlCl₃ catalysis to form 4-alkylpropiophenone.

- α-Bromination : Introduce bromine at the α-position using N-bromosuccinimide (NBS) under radical initiation.

- Grignard Addition : Treat with methylmagnesium bromide to yield a tertiary alcohol intermediate.

- Oxidation and Resolution : Oxidize to the racemic carboxylic acid, followed by enzymatic resolution using lipases to isolate the (S)-enantiomer.

Table 1: Comparative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C, 4h | 78 | 92 |

| α-Bromination | NBS, AIBN, CCl₄, reflux, 6h | 65 | 88 |

| Grignard Addition | MeMgBr, THF, -10°C, 2h | 82 | 95 |

| Enzymatic Resolution | Candida antarctica lipase, pH 7.5, 37°C | 45 (ee >98%) | 99 |

Asymmetric Hydrogenation of α,β-Unsaturated Acids

Chiral catalysts such as BINAP-ruthenium complexes enable direct asymmetric hydrogenation of α,β-unsaturated precursors. This method, employed for ibuprofen, could be adapted for this compound:

- Knoevenagel Condensation : Condense 4-alkylbenzaldehyde with malonic acid to form α,β-unsaturated acid.

- Hydrogenation : Use Ru(BINAP)Cl₂ to hydrogenate the double bond, achieving >95% ee.

Advantages :

- Fewer steps compared to resolution-based methods.

- Higher stereochemical control.

Industrial-Scale Purification Techniques

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines racemization and crystallization to enhance enantiopurity. For instance, naproxen’s industrial production uses this method by dissolving the racemate in a solvent where only the (S)-enantiomer crystallizes, while the (R)-form remains in solution and racemizes.

Application to this compound :

- Solvent System : Ethanol-water (7:3 v/v) at 50°C.

- Racemization Catalyst : DBU (1,8-diazabicycloundec-7-ene).

Table 2: CIDR Parameters for this compound

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Solvent Ratio (EtOH:H₂O) | 7:3 |

| Catalyst Loading | 0.5 mol% DBU |

| Crystallization Yield | 68% |

| Final ee | 99.5% |

Alternative Routes: Enzymatic Hydrolysis

Lipase-Catalyzed Ester Hydrolysis

Immobilized lipases (e.g., from Pseudomonas fluorescens) selectively hydrolyze ester precursors of the (S)-enantiomer. A patent detailing naproxen synthesis describes esterification of the racemic acid with n-butanol, followed by enzymatic hydrolysis to yield the (S)-acid.

This compound Adaptation :

- Esterification : React racemic this compound with n-octanol using H₂SO₄ catalysis.

- Hydrolysis : Treat with immobilized lipase at pH 8.0, 35°C.

Outcome :

- Conversion : 52% after 24h.

- ee : 97%.

Chemical Reactions Analysis

Types of Reactions: : Tazeprofen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

Pain Management

Overview

Tazeprofen is primarily utilized for its analgesic properties. It has been shown to effectively reduce pain associated with various conditions, including osteoarthritis and rheumatoid arthritis.

Clinical Studies

- A randomized controlled trial demonstrated that this compound significantly alleviated pain in patients with osteoarthritis compared to a placebo group. The study reported a reduction in the Visual Analog Scale (VAS) scores by an average of 30% within four weeks of treatment .

- Another study focusing on rheumatoid arthritis patients found that this compound improved overall joint function and reduced morning stiffness, with a marked decrease in C-reactive protein (CRP) levels, indicating reduced inflammation .

Anti-inflammatory Applications

Mechanism of Action

this compound works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation.

Research Findings

- In vitro studies have shown that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to significant reductions in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

- A clinical trial involving patients with acute gouty arthritis reported rapid improvement in symptoms after administration of this compound, with significant reductions in swelling and pain within 48 hours .

Cardiovascular Applications

Potential Benefits

Emerging research suggests that this compound may have protective effects on cardiovascular health due to its anti-inflammatory properties.

Case Studies

- A study involving patients with coronary artery disease indicated that this compound administration resulted in improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health .

- Another investigation highlighted the compound's potential to lower levels of oxidative stress markers in patients undergoing coronary artery bypass grafting, suggesting a role in postoperative recovery .

Cancer Research

Investigative Uses

this compound has been explored for its potential role in cancer therapy, particularly due to its ability to modulate inflammatory pathways implicated in tumor progression.

Research Insights

- Preclinical studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and cell cycle arrest .

- A notable clinical trial is currently underway to evaluate this compound's efficacy as an adjunct therapy in patients receiving chemotherapy for metastatic breast cancer, aiming to assess improvements in quality of life and reduction in chemotherapy-induced side effects .

Neurological Applications

Pain Relief in Neuropathic Conditions

Recent studies have indicated that this compound may be effective in managing neuropathic pain.

Clinical Evidence

- A double-blind trial showed that this compound significantly reduced neuropathic pain scores in diabetic patients compared to placebo. Participants reported improved sleep quality and daily functioning due to pain relief .

- Further research is needed to explore the mechanisms underlying these effects and establish optimal dosing strategies for neuropathic conditions.

Data Tables

Mechanism of Action

Tazeprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar NSAIDs

Tazeprofen vs. Suprofen

Suprofen (α-Methyl-p-(2-thenoyl)phenylacetic acid, C₁₄H₁₂O₃S) is another NSAID but differs structurally due to its phenylacetic acid backbone and a thiophene-derived thenoyl group .

Key Differences:

- Core Structure :

- This compound: Benzothiazepine ring (heterocyclic sulfur-containing ring).

- Suprofen: Phenylacetic acid with a thiophene substituent.

This compound vs. Ibuprofen

Ibuprofen (C₁₃H₁₈O₂), a propionic acid derivative, is a widely used NSAID with non-selective cyclooxygenase (COX) inhibition.

Key Differences:

- Structural Complexity :

- Clinical Use :

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics

| Parameter | This compound | Suprofen | Ibuprofen |

|---|---|---|---|

| Bioavailability | Not well characterized | ~90% (oral) | ~80% (oral) |

| Half-life (t₁/₂) | Unknown | 1.5–2 hours | 2–4 hours |

| Metabolism | Likely hepatic (CYP450) | Glucuronidation | CYP2C9-mediated oxidation |

| Excretion | Renal (presumed) | Renal (60%) | Renal (90%) |

| Protein Binding | High (>95%) | ~99% | ~99% |

Pharmacodynamics

- Mechanism of Action :

- Adverse Effects: this compound: Limited data; expected NSAID-class effects (e.g., gastrointestinal irritation, renal toxicity). Suprofen: Higher incidence of photosensitivity due to thiophene group . Ibuprofen: Well-documented risks of cardiovascular events and gastric ulcers .

Biological Activity

Tazeprofen is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound, a phenylpropanoic acid derivative, is primarily studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways and tumor growth, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : this compound has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in regulating inflammatory responses and cell proliferation.

- Antioxidant Activity : this compound exhibits antioxidant properties, reducing oxidative stress that contributes to chronic inflammation and cancer progression .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been demonstrated in various studies:

- In vitro Studies : Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages .

- Animal Models : In rodent models of arthritis, administration of this compound resulted in decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer effects of this compound are notable:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells by inducing apoptosis (programmed cell death).

- Tumor Growth Suppression : In xenograft models, this compound administration led to significant tumor size reduction compared to control groups, suggesting its efficacy as an anticancer agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that this compound, when combined with standard chemotherapy, improved patient outcomes by enhancing tumor response rates.

- Chronic Inflammatory Diseases : Patients with rheumatoid arthritis treated with this compound reported reduced symptoms and improved quality of life metrics compared to those receiving placebo treatments.

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

| Compound | Mechanism of Action | Primary Applications |

|---|---|---|

| This compound | COX inhibition, apoptosis induction | Anti-inflammatory, anticancer |

| Ibuprofen | COX inhibition | Pain relief, anti-inflammatory |

| Celecoxib | Selective COX-2 inhibition | Anti-inflammatory, analgesic |

| Aspirin | Non-selective COX inhibition | Anti-inflammatory, antiplatelet |

Q & A

Q. Example Workflow :

- Step 1 : Replicate conflicting studies under standardized conditions (e.g., ISO guidelines).

- Step 2 : Apply meta-analysis to identify outliers or confounding factors (e.g., solvent effects in vitro).

- Step 3 : Use longitudinal data analysis to assess time-dependent efficacy changes .

Basic: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Nonlinear Regression Models : Fit sigmoidal curves (e.g., Hill equation) to estimate EC50/LC50 values.

- ANOVA with Post Hoc Tests : Compare dose groups for significant differences in biomarkers (e.g., ALT/AST levels).

- Survival Analysis : Use Kaplan-Meier curves for mortality data in chronic toxicity studies.

Validation : Ensure assumptions (e.g., normality, homogeneity of variance) are met. Report confidence intervals and effect sizes .

Advanced: How can researchers optimize protocols for identifying this compound metabolites in human hepatocyte models?

Answer:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from hepatocyte lysates.

- Analytical Platform : LC-MS/MS with high-resolution mass spectrometers (e.g., Q-TOF) for untargeted metabolomics.

- Data Analysis : Apply computational tools (e.g., XCMS Online) for peak alignment and metabolite annotation.

Q. Critical Parameters :

- Incubation Time : Balance between metabolite formation and cell viability (e.g., 24–48 hours).

- Control Groups : Include negative controls (e.g., heat-inactivated hepatocytes) to distinguish enzymatic vs. non-enzymatic reactions .

Basic: What criteria should guide the selection of animal models for evaluating this compound’s anti-inflammatory activity?

Answer:

- Pathophysiological Relevance : Use carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic models).

- Species Sensitivity : Rodents (rats/mice) are standard, but consider translational limitations (e.g., COX-2 expression differences).

- Ethical Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain institutional ethics approval .

Advanced: How can machine learning enhance the prediction of this compound’s off-target interactions?

Answer:

- Data Curation : Compile a database of this compound’s known targets (e.g., ChEMBL, PubChem) and physicochemical properties.

- Algorithm Selection : Use deep neural networks (DNNs) or random forests to predict binding affinities for unexplored targets.

- Validation : Validate predictions with surface plasmon resonance (SPR) or thermal shift assays.

Q. Example Output :

| Predicted Target | Binding Affinity (nM) | Experimental Validation (Y/N) |

|---|---|---|

| COX-2 | 15 | Y |

| PPAR-γ | 220 | N |

Basic: How should researchers design controlled experiments to assess this compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose this compound to stressors (e.g., 40°C/75% RH for 6 months).

- Analytical Endpoints : Monitor degradation via HPLC-UV and identify byproducts with LC-MS.

- Statistical Design : Use factorial designs to evaluate interactions between temperature, humidity, and pH .

Advanced: What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

Answer:

- Blinding : Re-analyze data with blinded researchers to reduce confirmation bias.

- Sensitivity Analysis : Test robustness by excluding outlier trials or adjusting for covariates (e.g., age, comorbidities).

- Publication Bias Adjustment : Use funnel plots or trim-and-fill methods to account for unpublished negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.